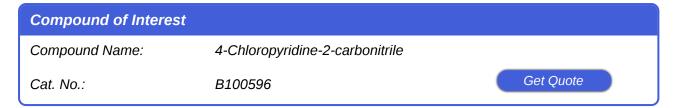


# A Technical Guide to the Spectroscopic Data of 4-Chloropyridine-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-Chloropyridine-2-carbonitrile** (also known as 4-Chloro-2-cyanopyridine). This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification.

## **Spectroscopic Data Summary**

The following tables summarize the key ¹H NMR, predicted ¹³C NMR, and IR spectroscopic data for **4-Chloropyridine-2-carbonitrile**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Solvent	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Inferred Assignment
CDCl <sub>3</sub>	8.63	d	5.3	H-6
7.72	S	-	H-3	
7.56 - 7.54	m	-	H-5	_
DMSO-d <sub>6</sub>	8.65	d	5.0	H-6
7.74	m	-	H-3	
7.56 - 7.54	dd	5.0 and 2.0	H-5	_

Data sourced from ChemicalBook.[2]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

While direct experimental <sup>13</sup>C NMR data for **4-Chloropyridine-2-carbonitrile** was not found in the surveyed literature, the following chemical shifts are predicted based on established substituent effects on the pyridine ring and typical values for nitrile carbons. The chemical shifts for the parent pyridine molecule are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). The presence of a chloro group and a nitrile group will significantly influence these values.



Carbon Atom	Predicted Chemical Shift $(\delta, ppm)$	Rationale
C2	~135-145	Attached to an electron- withdrawing nitrile group, but the carbon itself is part of the nitrile functionality's influence on the ring.
C3	~128-138	Adjacent to the nitrile group, expected to be deshielded.
C4	~145-155	Attached to the electronegative chlorine atom, causing significant deshielding.
C5	~122-130	Meta to the nitrile and ortho to the chlorine, experiencing combined effects.
C6	~150-155	Ortho to the nitrogen, similar to unsubstituted pyridine but influenced by other substituents.
CN (Nitrile)	~115-125	Typical range for nitrile carbons.

Table 3: IR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Assignment
2239	Strong	C≡N (Nitrile) stretch[2]
1568	Medium-Strong	C=C/C=N Aromatic ring stretch[2]
1549	Medium-Strong	C=C/C=N Aromatic ring stretch[2]
1462	Medium	C=C/C=N Aromatic ring stretch[2]
1379	Medium	C-H in-plane bend
844	Strong	C-H out-of-plane bend / C-Cl stretch region
704	Medium	C-H out-of-plane bend

Data sourced from ChemicalBook (KBr pellet).[2]

### **Experimental Protocols**

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-Chloropyridine-2-carbonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- ¹H NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed for homogeneity.



- A standard one-pulse sequence is used to acquire the spectrum.
- Data is typically acquired over a spectral width of 0-10 ppm.
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)
  or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon atom.
  - A larger number of scans is required compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope (1.1%).
  - The spectral width is typically 0-220 ppm.
  - Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

#### Infrared (IR) Spectroscopy

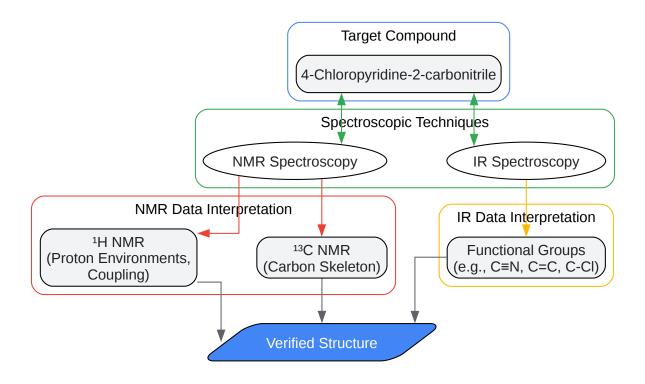
- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of 4-Chloropyridine-2-carbonitrile is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
  - The resulting powder is transferred to a pellet-pressing die.
  - A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as instrumental artifacts.



- The KBr pellet with the sample is placed in the spectrometer's sample holder.
- The sample spectrum is recorded, typically in the mid-IR range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of **4-Chloropyridine-2-carbonitrile** using the spectroscopic methods described.



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#### References

- 1. dsc.duq.edu [dsc.duq.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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